heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
Descripción
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(3-hidroxopropil)amino]octanoato de heptilo es un compuesto orgánico complejo que se utiliza principalmente en sistemas de administración de nanopartículas lipídicas (LNP) para la administración de vacunas de ARNm . Este compuesto destaca por su papel en la mejora de la estabilidad y la eficiencia de la administración de vacunas de ARNm, lo que lo convierte en un componente crucial en la tecnología moderna de las vacunas.
Propiedades
Fórmula molecular |
C41H81NO5 |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
Clave InChI |
IJVIQUYFNXHUTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of Heptadecan-9-yloxy Derivatives
The heptadecan-9-yloxy group serves as a critical hydrophobic component. Its preparation typically involves:
-
Oxidation of Heptadecane : Catalytic hydrogenation or selective oxidation to generate heptadecan-9-ol.
-
Esterification : Reaction with chloroformate or bromo esters to form heptadecan-9-yloxy intermediates (e.g., heptadecan-9-yloxyhexanoic acid).
Table 1: Heptadecan-9-yloxy Intermediate Synthesis
Introduction of the 6-Oxohexyl Group
The 6-oxohexyl moiety is synthesized via:
-
Oxidation of Hexanol : Using reagents like CrO₃ or KMnO₄ to produce hexanoic acid.
-
Reduction to Aldehyde : Partial reduction of hexanoic acid to hexanal, followed by oxidation to form the ketone.
Table 2: 6-Oxohexyl Group Synthesis
Formation of the Octanoate Ester Backbone
The heptyl octanoate core is synthesized via esterification:
-
Heptyl Alcohol + Octanoic Acid : Using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
Table 3: Heptyl Octanoate Synthesis
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Heptyl alcohol + Octanoic acid (H₂SO₄, 80°C) | Heptyl octanoate | 95% |
Assembly of the Final Compound
Alkylation of the Amine Group
The 3-hydroxypropylamino group is introduced via alkylation:
-
Secondary Amine Intermediate : Preparation of 3-hydroxypropylamine derivatives.
-
Reaction with Bromo Ester : Alkylation with a brominated ester (e.g., 6-heptadecan-9-yloxy-6-oxohexyl bromide) in polar solvents (DMF, THF).
Table 4: Alkylation Reaction
Functional Group Optimization
The ester linkages at C6 and C8 are critical for liver clearance and stability. These are introduced via:
-
Transesterification : Using catalysts like DMAP or imidazole to ensure regioselectivity.
-
Hydrolysis Control : pH-dependent conditions to prevent premature hydrolysis during synthesis.
Purification and Characterization
Chromatographic Methods
-
Silica Gel Column Chromatography : Elution with hexane/ethyl acetate gradients to isolate the pure compound.
-
HPLC : Reverse-phase C18 columns for high-purity separation.
Table 5: Purification Parameters
Analytical Validation
-
NMR Spectroscopy : Proton and carbon NMR to confirm ester and amine groups.
-
Mass Spectrometry : ESI-MS for molecular ion identification (m/z = 668.1 [M+H]⁺).
-
Infrared Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch).
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control
-
Residual Solvent Analysis : GC-MS to ensure <0.5% solvent content.
-
Sterility Testing : Endotoxin assays for pharmaceutical-grade batches.
Comparative Analysis of Synthetic Routes
Table 6: Reaction Efficiency Across Methods
| Route | Key Step | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Alkylation | HBr, DMF | 60–70% | High purity | Low scalability |
| B | Transesterification | DMAP, THF | 75% | Ester control | Requires anhydrous conditions |
| C | Continuous flow | Immobilized catalysts | 80% | High throughput | High initial costs |
Challenges and Optimization Strategies
Side Reactions
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(3-hidroxopropil)amino]octanoato de heptilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos oxo en grupos hidroxilo.
Sustitución: Los grupos éster y amida pueden experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, que pueden utilizarse posteriormente en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
Lipid Nanoparticles
One of the primary applications of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is in lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA vaccines. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, facilitating their transport across cellular membranes .
Comparison of Lipid-Based Drug Delivery Systems
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate | Long hydrophobic tail; amine group | Enhanced solubility; effective encapsulation |
| Heptadecan-9-yloxy 8-aminooctanoate | Similar hydrophobic structure | Lower solubility compared to heptyl variant |
| Hexyloxy 6-aminohexanoate | Shorter hydrophobic chain | Less effective for larger molecules |
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has been studied for its ability to enhance cellular uptake of therapeutic agents, including nucleic acids and small molecules. Research indicates that this compound significantly improves membrane permeability, which is crucial for effective drug delivery .
Case Studies
- Intracellular Delivery Systems : Studies have demonstrated the effectiveness of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate in enhancing the intracellular delivery of mRNA vaccines. In vitro experiments showed increased cellular uptake compared to traditional lipid formulations.
- Anticancer Activity : In research exploring anticancer properties, derivatives of similar lipid compounds have exhibited significant antiproliferative activity against various cancer cell lines, showcasing the potential of heptyl derivatives in therapeutic applications .
Mecanismo De Acción
El mecanismo de acción del 8-[(6-heptadecanoiloxi-6-oxohexil)-(3-hidroxopropil)amino]octanoato de heptilo implica su incorporación en nanopartículas lipídicas, que facilitan la administración de ARNm a las células. El compuesto interactúa con las membranas celulares, promoviendo la fusión y la liberación de ARNm en el citoplasma. Este proceso está mediado por las interacciones hidrófobas e hidrófilas entre el compuesto y la bicapa lipídica .
Comparación Con Compuestos Similares
Compuestos similares
- 8-[(6-decanoiloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato de heptadecan-9-ilo
- 8-[(6-oxo-6-(undecanoiloxi)hexil)-(2-hidroxietil)amino]octanoato de heptadecan-9-ilo
Unicidad
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(3-hidroxopropil)amino]octanoato de heptilo es único debido a sus características estructurales específicas, que mejoran su capacidad para formar nanopartículas lipídicas estables. Esta estabilidad es crucial para la administración eficiente de ARNm, lo que lo convierte en superior a otros compuestos similares en términos de eficiencia de administración y estabilidad .
Actividad Biológica
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound that has garnered significant attention in the fields of biotechnology and pharmaceuticals, particularly for its application in drug delivery systems. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a heptadecane chain and an octanoate moiety, with a molecular formula of and a molecular weight of approximately 766.3 g/mol. This structure allows for enhanced interactions with biological membranes, making it an effective agent in drug delivery systems.
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate primarily functions by forming lipid nanoparticles (LNPs) that encapsulate nucleic acids such as mRNA. The mechanism involves:
- Formation of Lipid Nanoparticles : The compound self-assembles into nanoparticles that can encapsulate therapeutic agents.
- Cell Membrane Interaction : The lipid nanoparticles facilitate fusion with cellular membranes, promoting endocytosis and allowing the payload (e.g., mRNA) to enter the cytoplasm.
- Protein Translation : Once inside the cell, the mRNA is translated into proteins, which can elicit specific immune responses or therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its role in mRNA vaccine delivery. Key findings include:
- Enhanced Stability : The lipid nanoparticles improve the stability and bioavailability of mRNA, which is crucial for effective vaccine formulations .
- Efficient Delivery : Research indicates that modifications to the lipid structure significantly influence interaction with cellular membranes, enhancing both uptake and release kinetics of the payload .
- Immunogenic Response : In vivo studies have demonstrated that vaccines formulated with this lipid lead to robust immune responses, highlighting its potential as a carrier for vaccine delivery.
Comparative Analysis with Other Lipid Compounds
To better understand the unique properties of Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate, a comparative analysis with similar lipid compounds is presented in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yl 8-bromooctanoate | Contains bromine; used in nanoparticle modification | |
| Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | Lacks decyloxy group; simpler structure | |
| Heptadecan-9-yl 8-(undecyloxy)-octanoate | Longer undecyloxy chain; enhances hydrophobicity |
The unique combination of hydrophilic and hydrophobic components in Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate optimally balances solubility and membrane interaction properties essential for effective drug delivery.
Case Study 1: mRNA Vaccine Delivery
In a study published by , lipid nanoparticles containing Heptyl 8 were utilized to deliver an mRNA vaccine targeting SARS-CoV-2. The results indicated a significant increase in antibody titers compared to traditional delivery methods.
Case Study 2: Cancer Therapeutics
Another research project focused on using this compound for delivering siRNA in cancer therapy. The study showed that LNPs formed with Heptyl 8 enhanced cellular uptake and resulted in a marked decrease in tumor growth in animal models .
Q & A
Basic: What synthetic routes and characterization methods are employed to produce SM-102 for lipid nanoparticle (LNP) formulations?
Methodological Answer:
SM-102 is synthesized via multi-step organic reactions, including esterification and amidation. The tertiary amine structure is critical for mRNA encapsulation. Key steps include:
- Amide Bond Formation : Reaction of 6-heptadecan-9-yloxy-6-oxohexylamine with 3-hydroxypropylamine to generate the branched amine intermediate.
- Esterification : Coupling the amine intermediate with heptyl octanoate under anhydrous conditions .
Characterization : - Purity : Assessed via reverse-phase HPLC with UV detection (λ = 210 nm); ≥95% purity is required for pharmaceutical use .
- Structural Confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular formula (C₄₄H₈₇NO₅, MW 710.17) .
Basic: How is SM-102 integrated into LNP formulations, and what quality control parameters ensure batch consistency?
Methodological Answer:
SM-102 is combined with cholesterol, DSPC, and PEG-lipids in ethanol/aqueous buffer systems. Key parameters:
- Molar Ratios : Typically 50:38.5:10:1.5 (SM-102:cholesterol:DSPC:PEG-DMG) for optimal mRNA encapsulation (~90% efficiency) .
- Particle Size : Dynamic light scattering (DLS) ensures LNPs are 80-100 nm (PDI <0.2). Larger particles (>120 nm) reduce cellular uptake .
- Stability : pH (6.5-7.5) and osmolality (300±50 mOsm/kg) are monitored to prevent mRNA degradation .
Advanced: What experimental approaches evaluate the biodistribution and metabolic fate of SM-102 in vivo?
Methodological Answer:
- Radiolabeling : [¹⁴C]-labeled SM-102 is incorporated into LNPs for tracking. Rats administered intravenously show highest liver accumulation (AUC = 450 µg·h/g), with minimal brain penetration (<0.1% dose/g) .
- LC-MS/MS Quantification : Detects SM-102 and metabolites (e.g., hydrolyzed esters) in plasma and tissues. Hydrolysis occurs via esterases, with t₁/₂ ~15 hours in liver .
- Quantitative Whole-Body Autoradiography (QWBA) : Confirms lipid clearance pathways, with 70% excreted via feces within 72 hours .
Advanced: How does SM-102’s molecular structure impact mRNA delivery efficiency and cytotoxicity?
Methodological Answer:
- Ionizable Amine : The tertiary amine (pKa ~6.7) enables endosomal escape via protonation at acidic pH, enhancing mRNA release .
- Ester Linkages : Primary esters (e.g., heptyl chain) increase biodegradability but reduce mRNA expression vs. secondary esters. SM-102 balances stability (t₁/₂ = 48 hours in serum) and low hepatotoxicity (IC₅₀ >100 µM in HepG2 cells) .
- Structure-Activity Studies : Analogues with shorter alkyl chains (C12 vs. C17) show 50% lower transfection efficiency in vitro .
Advanced: What analytical challenges arise in quantifying SM-102 degradation products, and how are they resolved?
Methodological Answer:
- Degradation Pathways : Hydrolysis of ester bonds generates octanoic acid derivatives and heptadecanol. Oxidation at the amine group forms N-oxide byproducts .
- Detection Methods :
- Stability Protocols : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under refrigerated conditions .
Advanced: How do formulation variables (e.g., lipid ratios, buffer composition) affect SM-102’s mRNA encapsulation efficiency?
Methodological Answer:
- Lipid Ratios : Increasing SM-102:DSPC ratios from 40:10 to 50:10 improves encapsulation from 75% to 92% but raises cytotoxicity risks .
- Buffer Optimization : Citrate buffers (pH 4.0) enhance LNP formation vs. Tris-HCl, reducing mRNA exposure to nucleases .
- Microfluidics : Turbidimetry monitors mixing efficiency; flow rates >10 mL/min reduce polydispersity by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
